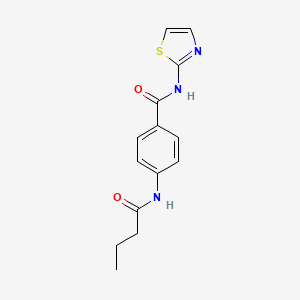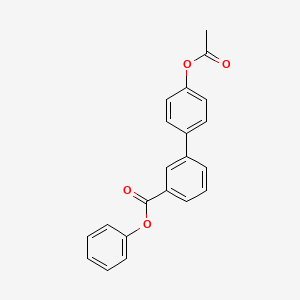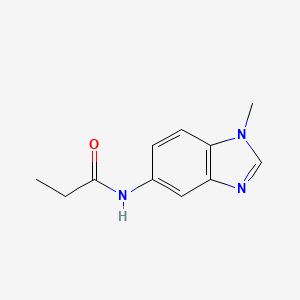
4-(butyrylamino)-N-1,3-thiazol-2-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(butyrylamino)-N-1,3-thiazol-2-ylbenzamide, also known as BTA-1, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic effects. BTA-1 belongs to the class of benzamide derivatives and has been shown to exhibit various biochemical and physiological effects.
作用機序
The exact mechanism of action of 4-(butyrylamino)-N-1,3-thiazol-2-ylbenzamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This compound may also act as an inhibitor of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a form of programmed cell death. In addition, this compound has been shown to protect neurons from oxidative stress and prevent cognitive decline.
実験室実験の利点と制限
4-(butyrylamino)-N-1,3-thiazol-2-ylbenzamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. This compound is also stable under normal lab conditions and has a long shelf life. However, this compound has some limitations. It is not water-soluble and requires the use of organic solvents for administration. This compound also has a low bioavailability, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of 4-(butyrylamino)-N-1,3-thiazol-2-ylbenzamide. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects. This compound may also be studied for its potential use in treating other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, the development of more water-soluble derivatives of this compound may improve its bioavailability and effectiveness in vivo.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic effects. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects. This compound may act as an inhibitor of COX-2 and HDACs, although the exact mechanism of action is not fully understood. This compound has several advantages for lab experiments but also has some limitations. Further research is needed to fully understand the potential therapeutic effects of this compound and its future directions.
合成法
4-(butyrylamino)-N-1,3-thiazol-2-ylbenzamide can be synthesized by reacting 2-aminothiazole with 4-butyrylaminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP). The reaction yields this compound as a white crystalline powder with a high purity.
科学的研究の応用
4-(butyrylamino)-N-1,3-thiazol-2-ylbenzamide has been extensively studied for its potential therapeutic effects in various scientific research fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects. This compound has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-(butanoylamino)-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-2-3-12(18)16-11-6-4-10(5-7-11)13(19)17-14-15-8-9-20-14/h4-9H,2-3H2,1H3,(H,16,18)(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPNUROOFUMNSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorobenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5769846.png)
![N-[3-(acetylamino)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B5769854.png)

![3-({2-[(4-methylphenyl)sulfonyl]ethyl}thio)benzoic acid](/img/structure/B5769863.png)
![N-[4-(diethylamino)phenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5769867.png)

![4,4'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)dipyridine](/img/structure/B5769878.png)
![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5769881.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5769903.png)
![methyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5769911.png)
![4-[4-(phenylethynyl)benzoyl]-1-piperazinecarbaldehyde](/img/structure/B5769919.png)
![ethyl 4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)amino]benzoate](/img/structure/B5769926.png)